N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide, also known as BPN14770, is a novel drug compound that has gained attention for its potential therapeutic uses. It belongs to the class of small-molecule drugs and has been shown to have promising results in preclinical studies for various neurological disorders.
Mechanism of Action
N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide increases cAMP levels, which is known to enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have several biochemical and physiological effects in animal models. It increases levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function. It also reduces levels of amyloid beta, a protein that is associated with the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide is its ability to cross the blood-brain barrier, which allows it to exert its effects directly in the brain. However, its efficacy and safety in humans are still being studied, and more research is needed to determine its potential as a therapeutic agent.
Future Directions
There are several potential future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide. One area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is its potential use in combination with other drugs for the treatment of Alzheimer's disease. Additionally, more research is needed to determine the optimal dosage and dosing regimen for N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide in humans.
Synthesis Methods
N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide is synthesized through a multi-step process that involves the reaction of 2-aminonicotinic acid with 2-amino-5-bromo-1,3-benzoxazole in the presence of a coupling agent. The resulting intermediate is then reacted with 3-bromoaniline to obtain the final product.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide has been studied extensively for its potential therapeutic uses in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and Rett syndrome. It has been shown to improve cognitive function and memory in animal models of these diseases.
properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-18(14-6-4-10-20-12-14)21-15-7-3-5-13(11-15)19-22-16-8-1-2-9-17(16)24-19/h1-12H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDWNSTVBGPAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808432 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.